

Ethyl Linoleate-13C18: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Ethyl linoleate-13C18

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl linoleate-13C18 is a stable isotope-labeled version of ethyl linoleate, a naturally occurring fatty acid ester. This guide provides a comprehensive technical overview of its properties, synthesis, and applications in research, with a focus on its use as an internal standard for quantitative analysis and as a tracer in metabolic studies.

Chemical and Physical Properties

Ethyl linoleate-13C18 is chemically identical to its unlabeled counterpart, with the exception that all 18 carbon atoms of the linoleate moiety are the 13C isotope. This isotopic enrichment makes it an invaluable tool in mass spectrometry-based analytical methods.

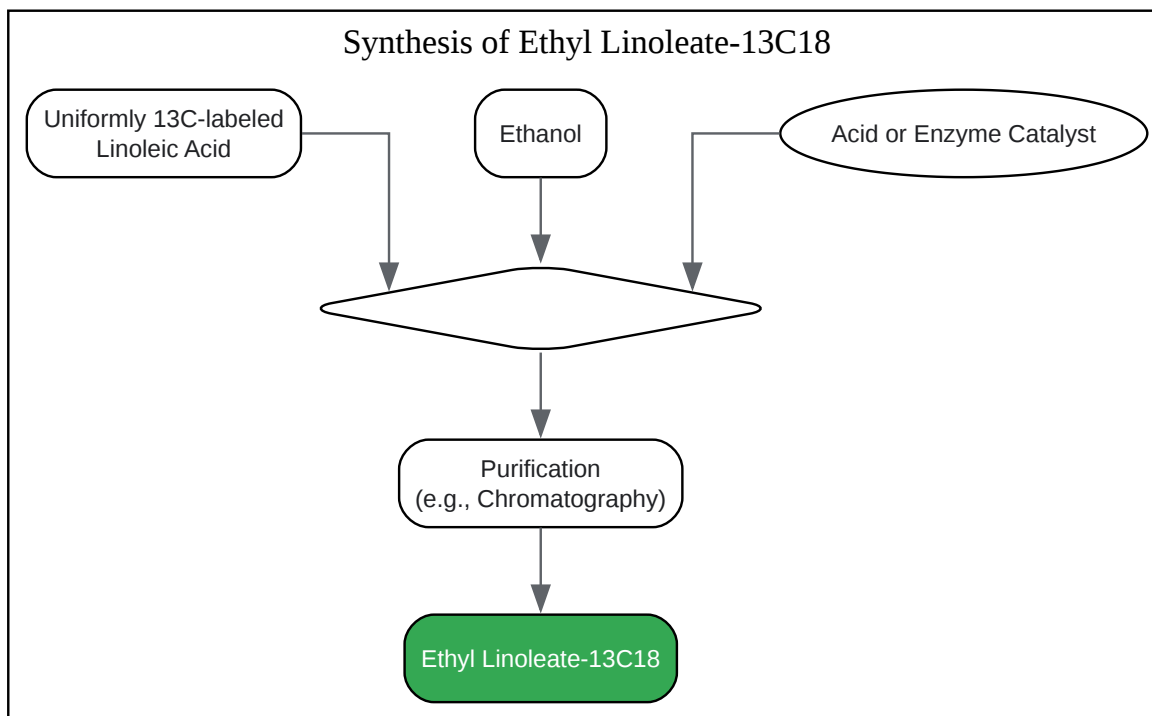
Property	Value	Reference
Chemical Formula	$^{13}\text{C}_{18}\text{H}_{36}\text{O}_2$	[1]
Molecular Weight	326.37 g/mol	[1]
Unlabeled Molecular Weight	308.50 g/mol	[2]
Labeled CAS Number	202114-63-4	[1]
Unlabeled CAS Number	544-35-4	[1]
Synonyms	Linoleic Acid- $^{13}\text{C}_{18}$ ethyl ester, Mandenol- $^{13}\text{C}_{18}$	[3]
Appearance	Colorless to light yellow oil	[2]
Purity	≥95% (Chemical Purity)	[1]
Isotopic Purity	Uniformly labeled with ^{13}C	[4]
Storage	-20°C to -80°C under an inert atmosphere	[1][2]

Synthesis of Ethyl Linoleate- $^{13}\text{C}_{18}$

The synthesis of uniformly ^{13}C -labeled ethyl linoleate typically involves the use of a ^{13}C -enriched precursor. While specific proprietary synthesis methods may vary between manufacturers, a general approach involves the esterification of uniformly labeled linoleic acid (Linoleic Acid- $^{13}\text{C}_{18}$) with ethanol.

The synthesis of site-specifically ^{13}C -labeled linoleic acid has been described, utilizing precursors like ^{13}C -paraformaldehyde or $^{13}\text{CBr}_4$ to introduce the label at specific positions.[5] For uniform labeling, a biological approach where organisms are grown on ^{13}C -enriched media to produce uniformly labeled fatty acids can be employed. These labeled fatty acids can then be chemically converted to their ethyl esters.[6]

A generalized workflow for the synthesis is as follows:



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A generalized workflow for the synthesis of **Ethyl Linoleate-13C18**.

Applications in Research

Internal Standard for Quantitative Analysis

The primary application of **Ethyl linoleate-13C18** is as an internal standard in quantitative mass spectrometry-based assays for fatty acids.[3] Its chemical similarity to endogenous ethyl linoleate and other fatty acid esters ensures comparable extraction efficiency and ionization response, while its distinct mass allows for accurate quantification by correcting for sample loss during preparation and matrix effects during analysis.

Experimental Protocol: Quantification of Fatty Acids in Human Plasma using LC-MS/MS

This protocol provides a general framework for the quantification of fatty acids in plasma using **Ethyl linoleate-13C18** as an internal standard. Optimization of specific parameters for individual instruments and analytes is recommended.

1. Sample Preparation:

- Thaw plasma samples on ice.
- To 100 μ L of plasma, add 295 μ L of acetonitrile containing 1% formic acid.
- Add 5 μ L of a known concentration of **Ethyl linoleate-13C18** in ethanol as the internal standard.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at high speed (e.g., 14,000 x g) for 5-10 minutes at 4°C.
- Transfer the supernatant to a new tube for analysis.[\[7\]](#)

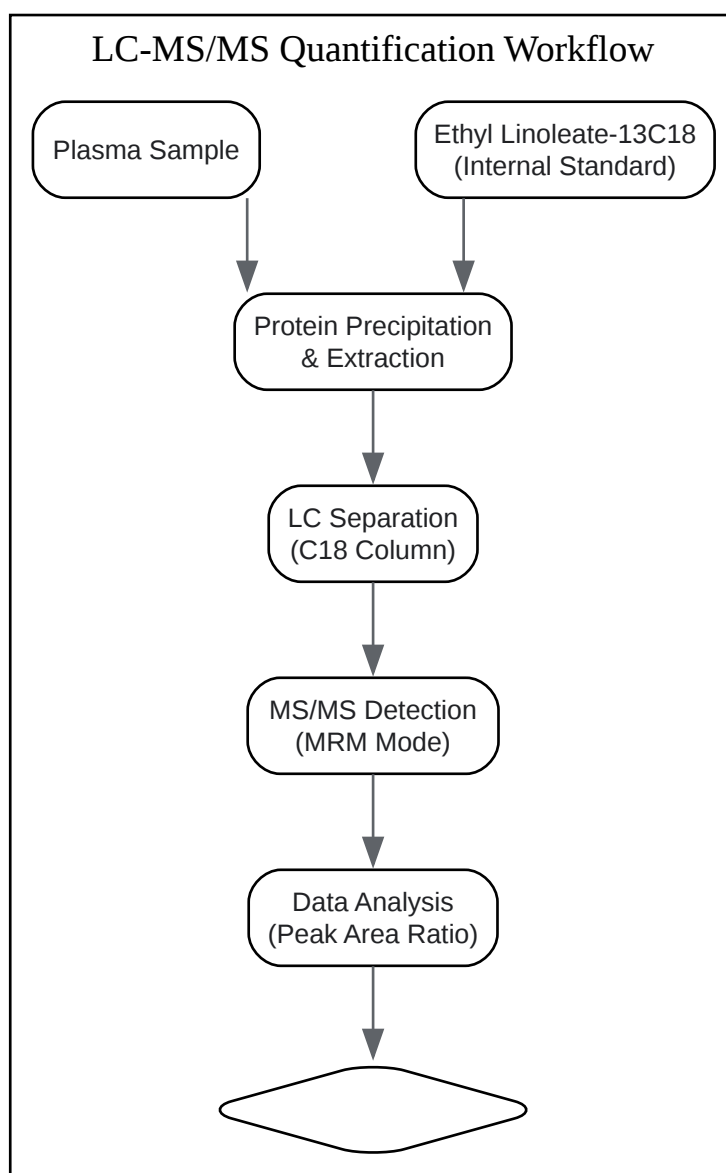
2. LC-MS/MS Instrumentation and Conditions:

- Liquid Chromatography (LC):
 - Column: A reversed-phase C18 column is commonly used.[\[7\]](#)
 - Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
 - Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 10 mM ammonium acetate.
 - Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute fatty acids.
 - Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
- Mass Spectrometry (MS):
 - Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for fatty acid analysis.[\[7\]](#)
 - Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.
 - MRM Transitions:

- Analyte (e.g., Linoleic Acid): Precursor ion (m/z) -> Product ion (m/z)
- Internal Standard (**Ethyl linoleate-13C18**): Precursor ion (m/z of the hydrolyzed ¹³C₁₈-linoleic acid) -> Product ion (m/z)

3. Data Analysis:

- A calibration curve is generated using known concentrations of unlabeled fatty acid standards spiked with the internal standard.
- The peak area ratio of the analyte to the internal standard is calculated for both the standards and the samples.
- The concentration of the analyte in the samples is determined from the calibration curve.



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Workflow for fatty acid quantification using **Ethyl Linoleate-13C18**.

Tracer in Metabolic Flux Analysis

Ethyl linoleate-13C18 can be used as a tracer to study the metabolism of fatty acids in various biological systems.[3] After administration, the labeled ethyl linoleate is hydrolyzed to ¹³C₁₈-linoleic acid, which can then be tracked through different metabolic pathways.

Experimental Protocol: Metabolic Flux Analysis in Cell Culture

This protocol outlines a general procedure for using **Ethyl linoleate-13C18** to trace fatty acid metabolism in cultured cells.

1. Cell Culture and Labeling:

- Culture cells to the desired confluency.
- Replace the standard culture medium with a medium containing a known concentration of **Ethyl linoleate-13C18**.
- Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled fatty acid.

2. Metabolite Extraction:

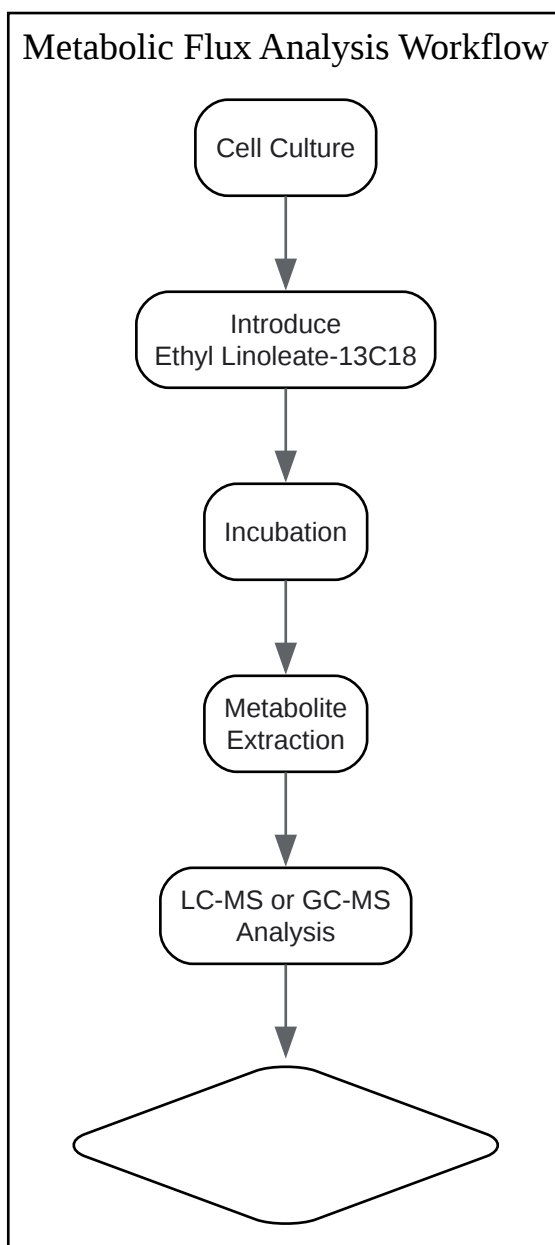
- Harvest the cells and quench metabolic activity (e.g., by rapid freezing in liquid nitrogen).
- Extract metabolites using a suitable solvent system (e.g., a biphasic extraction with methanol, methyl-tert-butyl ether, and water).[\[8\]](#)

3. Analytical Measurement:

- Analyze the extracted metabolites using LC-MS/MS or GC-MS to determine the incorporation of 13C into various downstream metabolites of linoleic acid.

4. Data Analysis and Modeling:

- The isotopic labeling patterns of the metabolites are used in computational models to calculate the flux through different metabolic pathways.[\[9\]](#)[\[10\]](#)



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Workflow for metabolic flux analysis using **Ethyl Linoleate-13C18**.

Metabolism and Biological Activity

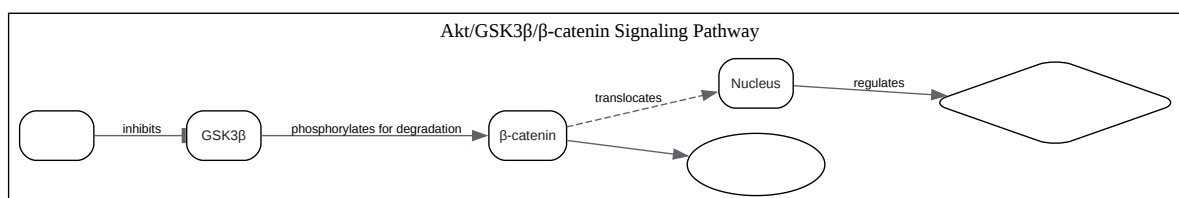
Upon entering the body or cells, ethyl linoleate is hydrolyzed by esterases to release ethanol and linoleic acid.[11] The $^{13}\text{C}_{18}$ -linoleic acid then enters the fatty acid metabolic pathways.

Linoleic acid is an essential omega-6 fatty acid and a precursor for the synthesis of arachidonic acid and various eicosanoids.[12] Its metabolism involves a series of desaturation and elongation reactions. Key enzymes in this pathway include delta-6-desaturase, elongases, and delta-5-desaturase. Linoleic acid can also be metabolized by cytochrome P450 enzymes to form epoxides and diols.[13]

The unlabeled form of ethyl linoleate has been shown to possess anti-inflammatory properties and to inhibit melanogenesis through the Akt/GSK3 β / β -catenin signaling pathway.[14]

Akt/GSK3 β / β -catenin Signaling Pathway

This pathway is involved in various cellular processes, including cell proliferation, survival, and differentiation. In the context of melanogenesis, activation of Akt leads to the phosphorylation and inhibition of GSK3 β . This prevents the phosphorylation and subsequent degradation of β -catenin, which can then translocate to the nucleus and regulate gene expression, including those involved in melanin synthesis.



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Simplified diagram of the Akt/GSK3 β / β -catenin signaling pathway.

Conclusion

Ethyl linoleate-13C18 is a powerful and versatile tool for researchers in various fields, including drug development, clinical diagnostics, and fundamental metabolic research. Its use as an internal standard provides high accuracy and precision in the quantification of fatty acids, while its application as a metabolic tracer offers valuable insights into the complex pathways of

lipid metabolism. This guide provides a foundational understanding of its properties and applications, empowering researchers to effectively incorporate this stable isotope-labeled compound into their experimental designs.

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